1-(5-Bromo-4-methylthiophen-2-YL)ethanone
Overview
Description
1-(5-Bromo-4-methylthiophen-2-YL)ethanone is an organic compound with the molecular formula C7H7BrOS and a molecular weight of 219.1 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a methyl group attached to the thiophene ring. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-4-methylthiophen-2-YL)ethanone can be synthesized through several methods. One common approach involves the bromination of 4-methylthiophene followed by acetylation. The reaction typically proceeds as follows:
Step 1: Bromination of 4-methylthiophene using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromo-4-methylthiophene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-4-methylthiophen-2-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group can yield corresponding alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of 1-(5-substituted-4-methylthiophen-2-YL)ethanone derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-(5-Bromo-4-methylthiophen-2-YL)ethanol.
Scientific Research Applications
1-(5-Bromo-4-methylthiophen-2-YL)ethanone is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including retinoic acid derivatives and antidiabetic drugs like pioglitazone.
Industry: The compound is used in the production of agrochemicals such as imidacloprid and acetamiprid.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methylthiophen-2-YL)ethanone depends on its application. In pharmaceuticals, it acts as an intermediate, contributing to the synthesis of active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final product synthesized from this intermediate .
Comparison with Similar Compounds
- 1-(5-Bromo-4-chlorothiophen-2-YL)ethanone
- 1-(5-Bromo-4-methylthien-2-YL)ethanone
- 2-Acetyl-5-bromo-4-methylthiophene
Comparison: 1-(5-Bromo-4-methylthiophen-2-YL)ethanone is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
1-(5-bromo-4-methylthiophen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-4-3-6(5(2)9)10-7(4)8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZYEQHMHCHZKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670319 | |
Record name | 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859199-06-7 | |
Record name | 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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